molecular formula C21H26N2O4 B6902745 N-[[3-(2-hydroxyethyl)oxolan-3-yl]methyl]-2-(2-methoxyanilino)benzamide

N-[[3-(2-hydroxyethyl)oxolan-3-yl]methyl]-2-(2-methoxyanilino)benzamide

Cat. No.: B6902745
M. Wt: 370.4 g/mol
InChI Key: WMHJQFKDDYYTFG-UHFFFAOYSA-N
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Description

N-[[3-(2-hydroxyethyl)oxolan-3-yl]methyl]-2-(2-methoxyanilino)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzamide core substituted with a methoxyanilino group and a hydroxyethyl oxolane moiety, which contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name

N-[[3-(2-hydroxyethyl)oxolan-3-yl]methyl]-2-(2-methoxyanilino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4/c1-26-19-9-5-4-8-18(19)23-17-7-3-2-6-16(17)20(25)22-14-21(10-12-24)11-13-27-15-21/h2-9,23-24H,10-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMHJQFKDDYYTFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=CC=CC=C2C(=O)NCC3(CCOC3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-(2-hydroxyethyl)oxolan-3-yl]methyl]-2-(2-methoxyanilino)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the oxolane ring: Starting from a suitable diol, the oxolane ring can be formed through cyclization reactions under acidic or basic conditions.

    Attachment of the hydroxyethyl group: The hydroxyethyl group can be introduced via nucleophilic substitution reactions using appropriate alkylating agents.

    Formation of the benzamide core: The benzamide core is synthesized by reacting aniline derivatives with benzoyl chloride under basic conditions.

    Coupling reactions: The final step involves coupling the oxolane and benzamide intermediates using suitable coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-[[3-(2-hydroxyethyl)oxolan-3-yl]methyl]-2-(2-methoxyanilino)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate).

    Reduction: The benzamide core can be reduced to amines using reducing agents such as LiAlH₄ (lithium aluminium hydride) or NaBH₄ (sodium borohydride).

    Substitution: The methoxyanilino group can participate in nucleophilic aromatic substitution reactions, where the methoxy group is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO₄, H₂O₂ (hydrogen peroxide)

    Reduction: LiAlH₄, NaBH₄, H₂ (hydrogen gas) with a catalyst

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or acid catalyst

Major Products

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Amines

    Substitution: Various substituted anilines

Scientific Research Applications

N-[[3-(2-hydroxyethyl)oxolan-3-yl]methyl]-2-(2-methoxyanilino)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[[3-(2-hydroxyethyl)oxolan-3-yl]methyl]-2-(2-methoxyanilino)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to receptors: Acting as an agonist or antagonist at specific receptors, modulating their activity.

    Enzyme inhibition: Inhibiting the activity of enzymes involved in key biochemical pathways.

    Signal transduction: Modulating intracellular signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1,1-biphenyl-2-sulfonamide
  • Dimethyl 2,6-pyridinedicarboxylate

Uniqueness

N-[[3-(2-hydroxyethyl)oxolan-3-yl]methyl]-2-(2-methoxyanilino)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its oxolane ring and hydroxyethyl group provide unique sites for chemical modification, making it a versatile compound for various applications.

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